2-(Benzyloxy)-5-(trifluoromethyl)pyridine

説明

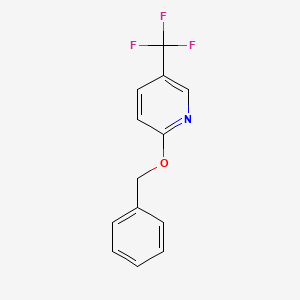

2-(Benzyloxy)-5-(trifluoromethyl)pyridine (CAS: 247573-71-3) is a pyridine derivative characterized by a benzyloxy group (–OCH₂C₆H₅) at the 2-position and a trifluoromethyl (–CF₃) group at the 5-position of the pyridine ring. The benzyloxy group enhances lipophilicity and steric bulk, while the electron-withdrawing –CF₃ group influences electronic properties, making the compound valuable in medicinal chemistry and agrochemical research. It is listed in commercial catalogs (e.g., AMRESCO) as a specialty chemical for synthetic applications .

特性

IUPAC Name |

2-phenylmethoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)11-6-7-12(17-8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCSVNJYAKOGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590981 | |

| Record name | 2-(Benzyloxy)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247573-71-3 | |

| Record name | 2-(Benzyloxy)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Method Overview

The synthesis of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine can be approached through several methods, including:

- Chlorination followed by substitution

- Direct alkylation

- Utilization of trifluoromethylation techniques

Each method has its own specific conditions and yields.

Chlorination and Substitution Method

This method involves the synthesis of intermediates that are subsequently transformed into the desired product.

Reaction with Benzyl Alcohol :

- The chlorinated product is reacted with benzyl alcohol in the presence of sodium hydride as a base in N,N-dimethylformamide (DMF) at low temperatures (0°C).

- The reaction typically proceeds for about one hour, followed by quenching with water and extraction using ethyl acetate.

- The final product is purified via silica gel column chromatography, yielding approximately 50%.

Direct Alkylation Method

This method simplifies the synthesis by directly introducing the benzyloxy group onto the pyridine ring.

- Reagents : Benzyl alcohol and an appropriate base (e.g., potassium carbonate) are used.

- Conditions : The reaction is typically carried out in DMF under inert atmosphere conditions, allowing for regioselective substitution at the desired position on the pyridine ring.

Reaction Conditions and Yields

| Method | Key Reagents | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|

| Chlorination + Substitution | Chlorine, Benzyl Alcohol | 140°C - 180°C | ~50 | Multi-step process |

| Direct Alkylation | Benzyl Alcohol, Potassium Carbonate | RT (room temperature) | ~50 | Simplified process |

Research Findings

Recent studies have indicated that variations in reaction conditions can significantly affect yield and purity:

Temperature Control : Maintaining lower temperatures during initial reactions helps minimize side reactions that can lead to undesired products.

Purification Techniques : Employing advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance product purity beyond traditional methods.

化学反応の分析

Oxidation Reactions

The benzyloxy group undergoes oxidation to generate carbonyl derivatives. This reaction typically employs strong oxidizing agents:

- Reagents : Potassium permanganate (KMnO₄) in acidic or basic media, chromium trioxide (CrO₃) under controlled conditions .

- Outcome : Conversion to 5-(trifluoromethyl)pyridine-2-carboxylic acid or 2-pyridone derivatives .

- Mechanism : Cleavage of the benzyl ether bond via radical intermediates, followed by oxidation of the resulting alcohol to a carboxylic acid .

Reduction Reactions

Catalytic hydrogenation selectively removes the benzyloxy group:

- Reagents : Palladium on carbon (Pd/C) under H₂ atmosphere or lithium aluminum hydride (LiAlH₄) .

- Conditions : 25–60°C, ethanol or tetrahydrofuran (THF) solvent .

- Yield : >85% for deprotection to 5-(trifluoromethyl)pyridin-2-ol .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoromethyl group activates the pyridine ring for substitution:

Key Insight : Steric hindrance from the benzyloxy group directs substitution to the 3- and 4-positions .

Microwave-Assisted Rearrangements

Under microwave irradiation, the compound undergoes thermally driven rearrangements:

- Conditions : 160–200°C in DMF, lithium iodide (LiI) as catalyst .

- Product : N-Benzyl-2-pyridone (major) and minor byproducts via Smiles rearrangement .

- Kinetics : Reaction completes in 30–40 minutes with >90% conversion at 200°C .

Cross-Coupling Reactions

The trifluoromethyl group enhances compatibility with transition-metal catalysts:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄ | 3-Aryl-5-(trifluoromethyl)pyridines | 74–95% |

| Heteroarylboronic acids | PdCl₂(dppf) | 3-Pyridyl/quinolinyl derivatives | 64–87% |

Notable Example : Coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields boronate esters for further functionalization .

Electrophilic Trifluoromethylation

The trifluoromethyl group can be introduced via radical pathways:

- Reagents : Togni’s reagent II (CF₃SO₂Na), CuI catalyst in DMF .

- Scope : Compatible with aryl halides and heteroaromatic systems .

- Limitation : Competing side reactions occur with strong electron-donating groups .

Photochemical Reactions

UV irradiation induces decarbonylation or Fries-like rearrangements:

科学的研究の応用

Organic Synthesis

This compound serves as an important building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances chemical reactivity and stability, allowing for various transformations that are crucial in developing pharmaceuticals and agrochemicals. The benzyloxy group facilitates further substitutions, leading to a wide array of derivatives that can be tailored for specific applications.

Table 1: Key Reactions Involving 2-(Benzyloxy)-5-(trifluoromethyl)pyridine

| Reaction Type | Product Example | Notes |

|---|---|---|

| Oxidation | Benzaldehyde or Benzoic Acid | Useful for functional group transformations. |

| Substitution Reactions | Various derivatives | Allows introduction of diverse functional groups. |

| Coupling Reactions | Complex organic molecules | Essential in synthesizing pharmaceuticals. |

Medicinal Chemistry

The compound has been explored for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the trifluoromethyl group is known to influence pharmacokinetics and biological interactions, enhancing the compound's efficacy as a therapeutic agent.

Biological Activities

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria . For example, modifications at the pyridine ring have shown improved inhibitory effects against resistant strains.

- Anticancer Potential : In vitro studies have demonstrated that this compound can inhibit cell growth in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism is linked to the induction of apoptosis in treated cells .

- Analgesic Effects : Related compounds have shown promise in reducing pain responses in animal models, indicating potential applications in pain management therapies .

Materials Science

In materials science, this compound is utilized in developing advanced materials such as polymers and coatings due to its unique electronic properties. Its ability to act as a fluorescent probe makes it valuable for applications in sensor technology.

Table 2: Applications in Materials Science

| Application Type | Description | Examples |

|---|---|---|

| Fluorescent Probes | Used for detecting specific analytes | Sensor development for environmental monitoring. |

| Coatings | Enhances durability and functionality | Protective coatings in industrial applications. |

Table 3: Comparative Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Benzyloxy)-4-methyl-5-trifluoromethylpyridine | Methyl group at the 4-position | Modified electronic properties affecting reactivity. |

| 3-Benzyloxy-2-trifluoromethylpyridine | Benzyloxy at the 3-position | Different regioselectivity influencing activity. |

| 2-(Benzyloxy)-5-bromopyridine | Bromine substituent instead of trifluoromethyl | Increased reactivity towards nucleophiles. |

Research Findings and Case Studies

Numerous studies have evaluated the biological activity and synthetic utility of this compound:

- Antimicrobial Studies : In vitro evaluations have shown that modifications enhance antimicrobial efficacy against resistant strains .

- Cancer Cell Line Testing : Research indicates that this compound inhibits growth in cancer cell lines through apoptosis induction .

- Pain Model Evaluations : In vivo studies suggest potential analgesic properties, with significant reductions in pain responses observed .

作用機序

The mechanism of action of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the trifluoromethyl group can improve its metabolic stability and lipophilicity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Substituent Position and Electronic Effects

- 2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine (28): Replacing benzyloxy with phenoxy (–OC₆H₄Br) at the 2-position reduces steric hindrance but introduces electron-withdrawing bromine. This compound, synthesized via nucleophilic substitution from 2-iodo-5-(trifluoromethyl)pyridine, achieves 99% yield, indicating superior reactivity compared to benzyloxy derivatives .

- 2-(p-Tolyl)-5-(trifluoromethyl)pyridine (3oa) : An aryl (p-tolyl) group at the 2-position eliminates the ether oxygen, reducing polarity. Synthesized via desulfinative cross-coupling, it yields 83% and crystallizes as a white solid, contrasting with the liquid or oily nature of some benzyloxy analogues .

- With a molecular weight of 230.23 g/mol, it is lighter than the benzyloxy derivative (MW: ~263.22 g/mol) .

Heterocyclic Variations

- Pyridalyl : A 5-(trifluoromethyl)pyridine insecticide with a chlorinated aromatic moiety. The –CF₃ group enhances pesticidal activity by stabilizing charge-transfer interactions, a feature shared with 2-(benzyloxy)-5-(trifluoromethyl)pyridine but optimized for agrochemical stability .

- 2-(3-Ethoxy-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine (6g) : Replacing benzyloxy with a pyrazole ring introduces nitrogen-based hydrogen bonding, critical for enzyme inhibition (e.g., DHODH). This compound, synthesized in 47% yield, demonstrates lower efficiency than benzyloxy derivatives in coupling reactions .

Key Observations :

- Phenoxy and aryl derivatives achieve higher yields (83–99%) compared to benzyloxy analogues, likely due to optimized leaving groups (e.g., iodide in compound 28) .

- Transition-metal-free routes (e.g., desulfinative coupling) offer cost advantages but require precise control of sulfinate precursors .

Physicochemical and Spectral Properties

| Property | This compound | 2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine | 2-(p-Tolyl)-5-(trifluoromethyl)pyridine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~263.22 | 338.11 | 253.25 |

| Boiling Point (°C) | Not reported | Not reported | Not reported |

| NMR Features | – | δ 8.43 (1H, td), 7.01–7.06 (3H, m) in ¹H NMR | δ 7.52–7.55 (2H, m) in ¹H NMR |

| Yield | Commercial (synthesis not detailed) | 99% | 83% |

Notes:

生物活性

2-(Benzyloxy)-5-(trifluoromethyl)pyridine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that influence its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHFN\O

- Molecular Weight : 253.2 g/mol

- CAS Number : 247573-71-3

The presence of the benzyloxy and trifluoromethyl groups enhances the lipophilicity and potential bioactivity of the compound, making it an interesting candidate for further investigation.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research has indicated that this compound may influence several biochemical pathways:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, its structural analogs have been studied for their inhibitory effects on monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism .

- Oxidative Stress Modulation : Similar compounds have been reported to affect oxidative stress responses by modulating the expression of antioxidant enzymes such as superoxide dismutase and catalase.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of trifluoromethyl pyridine derivatives. The introduction of the benzyloxy group has been linked to enhanced activity against various pathogens:

- Antitubercular Activity : Research indicates that certain derivatives exhibit promising antitubercular properties, with structure-activity relationship (SAR) studies highlighting the importance of specific substitutions on the pyridine ring for maintaining activity against Mycobacterium tuberculosis .

Anticancer Activity

The anticancer potential of this compound and its derivatives has been investigated in several cell lines:

- Cell Line Studies : Compounds similar to this pyridine derivative have shown varying degrees of cytotoxicity against cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). Notably, some derivatives exhibited lower cytotoxicity compared to established chemotherapeutics like doxorubicin, suggesting a need for optimization .

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

In a study evaluating the anticancer effects of trifluoromethyl pyridine derivatives, compounds were tested at concentrations of 5 µg/mL against multiple cancer cell lines. The results indicated that while some compounds showed effective inhibition, they were generally less potent than doxorubicin, highlighting the need for further structural modifications to enhance efficacy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption and Distribution : The lipophilicity conferred by the benzyloxy group likely enhances membrane permeability, facilitating cellular uptake.

- Toxicity Studies : Preliminary studies suggest that while low doses may activate detoxification pathways, higher doses could lead to significant cellular damage and toxicity, particularly affecting liver and kidney functions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。